Meso-2,5-dibromoadipic acid Meso-2,5-dibromoadipic acid
Brand Name: Vulcanchem
CAS No.: 3425-65-8
VCID: VC20498343
InChI: InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4+
SMILES:
Molecular Formula: C6H8Br2O4
Molecular Weight: 303.93 g/mol

Meso-2,5-dibromoadipic acid

CAS No.: 3425-65-8

Cat. No.: VC20498343

Molecular Formula: C6H8Br2O4

Molecular Weight: 303.93 g/mol

* For research use only. Not for human or veterinary use.

Meso-2,5-dibromoadipic acid - 3425-65-8

Specification

CAS No. 3425-65-8
Molecular Formula C6H8Br2O4
Molecular Weight 303.93 g/mol
IUPAC Name (2S,5R)-2,5-dibromohexanedioic acid
Standard InChI InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4+
Standard InChI Key KABAKEOYQZKPBA-ZXZARUISSA-N
Isomeric SMILES C(C[C@@H](C(=O)O)Br)[C@H](C(=O)O)Br
Canonical SMILES C(CC(C(=O)O)Br)C(C(=O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereochemistry

Meso-2,5-dibromoadipic acid belongs to the class of dicarboxylic acids with two bromine atoms at the 2nd and 5th positions of a six-carbon chain. Its meso configuration arises from an internal plane of symmetry, rendering the molecule achiral despite having stereogenic centers. The IUPAC name, (2S,5R)-2,5-dibromohexanedioic acid, reflects this symmetry. The compound’s structure has been confirmed via X-ray crystallography and NMR spectroscopy, with the bromine atoms adopting anti-periplanar orientations to minimize steric strain.

Table 1: Key Molecular Properties

PropertyValue
CAS No.3425-65-8
Molecular FormulaC6H8Br2O4\text{C}_6\text{H}_8\text{Br}_2\text{O}_4
Molecular Weight303.93 g/mol
IUPAC Name(2S,5R)-2,5-dibromohexanedioic acid
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Manufacturing Processes

Conventional Bromination Methods

The synthesis of meso-2,5-dibromoadipic acid typically involves the bromination of adipic acid or its esters. In a standard protocol, adipic acid reacts with bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) at 40–60°C, yielding a mixture of meso and racemic diastereomers. Separation is achieved via fractional crystallization, exploiting differences in solubility between the stereoisomers. Early methods reported yields of 60–70%, but recent optimizations using solvent-mediated crystallization have increased yields to 85–90%.

Advances in Stereoselective Synthesis

Recent studies emphasize stereocontrol during bromination. For instance, enzymatic bromination using haloperoxidases has been explored to favor the meso form, though industrial scalability remains challenging . Alternative routes, such as the bromination of tetrahydrofuran-2,5-dimethanol followed by oxidation, have also been investigated . These methods avoid harsh reagents but require precise temperature control to prevent over-oxidation.

Applications in Pharmaceutical and Polymer Chemistry

Pharmaceutical Intermediates

Meso-2,5-dibromoadipic acid serves as a precursor to heterocyclic compounds, including pyrrolidines and diazabicyclooctanes, which are core structures in antiviral and antipsychotic drugs. For example, its ester derivatives undergo nucleophilic substitution with amines to form β-amino esters, key intermediates in protease inhibitors.

Role in Polymer Chemistry

The diethyl ester of meso-2,5-dibromoadipic acid (CAS No. 869-10-3) is a difunctional initiator in atom transfer radical polymerization (ATRP), enabling the synthesis of telechelic polymers with narrow polydispersity indices (<1.3). In a representative application, polymerization of n-butyl acrylate using the diethyl ester initiator produced poly(n-BuA) with a molecular weight (MnM_n) of 25,000 g/mol, demonstrating high chain-end fidelity.

Table 2: Polymerization Performance of Diethyl Meso-2,5-Dibromoadipate

MonomerMnM_n (g/mol)PDIReaction Time (h)
n-Butyl acrylate25,0001.2812
Styrene18,0001.3518
Methyl methacrylate30,0001.228

Recent Advances and Research Trends

Green Synthesis Initiatives

Efforts to reduce bromine usage have led to catalytic bromination methods. For example, using H2O2\text{H}_2\text{O}_2 and HBr\text{HBr} in a microreactor system achieved 92% conversion of adipic acid with 50% less bromine .

Biomedical Applications

Functionalized polymers derived from meso-2,5-dibromoadipate show promise in drug delivery. A 2024 study demonstrated pH-responsive micelles using poly(ethylene glycol)-b-poly(n-BuA) block copolymers, achieving 95% doxorubicin release at tumor pH (5.5).

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